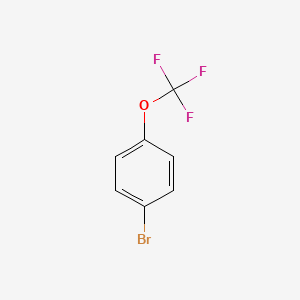

1-Bromo-4-(trifluoromethoxy)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAOBYFQWJFORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193672 | |

| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-14-7 | |

| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5CH69MK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 1-Bromo-4-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organofluorine building block utilized extensively in medicinal chemistry, agrochemicals, and materials science.[1] Its unique trifluoromethoxy (-OCF₃) group imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to target molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and reactivity. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom and a trifluoromethoxy group at the para position.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 241.01 g/mol | [1][2][3] |

| Appearance | Clear colorless to yellow liquid | [3][4] |

| Boiling Point | 80 °C at 50 mmHg 91-92 °C at 100 hPa | [3][4] |

| Density | 1.622 g/mL at 25 °C 1.62 g/cm³ at 20 °C | [3] |

| Refractive Index (n20/D) | 1.461 | [3][4][5] |

| Solubility (Water) | 11.7 mg/L | [4][5] |

| Vapor Pressure | 20 hPa at 55 °C | [4][5] |

| Flash Point | 154 °F (67.8 °C) | [5] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [4][5] |

Synthesis and Reactivity Overview

This compound is a valuable intermediate in organic synthesis, primarily due to its utility in transition metal-catalyzed cross-coupling reactions.[1] The bromine atom serves as an effective leaving group for forming new carbon-carbon and carbon-heteroatom bonds.[1]

A common synthetic route involves the electrophilic bromination of 4-(trifluoromethoxy)benzene.[1] The trifluoromethoxy group is an ortho-, para-directing group, and due to steric hindrance, bromination preferentially occurs at the para position.[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical physical constant for liquid compounds. The capillary method is suitable for small sample volumes.[6][7][8][9][10]

Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)[6][11]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heating oil (e.g., paraffin) or hot plate

Procedure:

-

A few milliliters of the liquid sample are placed into the small test tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[7]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a heating bath (Thiele tube).

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Measurement of Density

Density is a fundamental property defined as mass per unit volume. It can be measured using several methods.[12][13]

Materials:

-

Pycnometer or a precise graduated cylinder[12]

-

Analytical balance

-

Thermostatic bath (optional, for temperature control)

Procedure (using a graduated cylinder):

-

Weigh a clean, dry graduated cylinder and record its mass.[14][15]

-

Add a known volume of this compound to the cylinder (e.g., 5.0 mL).[16]

-

Record the volume accurately.

-

Weigh the graduated cylinder containing the liquid and record the total mass.[14]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.[15]

-

Calculate the density using the formula: Density = Mass / Volume.[14]

-

For higher accuracy, a pycnometer is used, which is a flask with a precisely known volume.[12][13]

Solubility Testing

Determining the solubility of a compound provides insights into its polarity and the presence of functional groups.[17][18][19]

Materials:

-

Small test tubes

-

Sample of this compound

-

Various solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like ether.[17][18]

Procedure:

-

Place a small amount of the sample (approx. 0.2 mL for a liquid) into a test tube.[18]

-

Add approximately 3 mL of the chosen solvent (starting with water) in portions.[18]

-

Observe if the compound forms a homogeneous solution (soluble) or remains as a separate phase (insoluble).

-

Given its published low water solubility (11.7 mg/L), this compound is expected to be classified as insoluble in water.

-

The procedure is repeated with other solvents to build a solubility profile. As a neutral compound lacking acidic or basic functional groups, it is expected to be insoluble in aqueous acid and base solutions but soluble in nonpolar organic solvents.[17]

References

- 1. This compound | 407-14-7 | Benchchem [benchchem.com]

- 2. This compound | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 407-14-7 [chemicalbook.com]

- 5. This compound CAS#: 407-14-7 [m.chemicalbook.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. mt.com [mt.com]

- 13. calnesis.com [calnesis.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. wjec.co.uk [wjec.co.uk]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. scribd.com [scribd.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become an indispensable tool in the medicinal chemist's arsenal. Among these, the trifluoromethoxy (-OCF₃) group stands out for its profound and often beneficial impact on the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a unique combination of properties that are highly advantageous in drug design. It is characterized by high electronegativity and lipophilicity, which can significantly influence a molecule's behavior in a biological system.[1]

Lipophilicity and Permeability

One of the most significant effects of the trifluoromethoxy group is its ability to increase lipophilicity, a critical factor for crossing biological membranes.[1] The Hansch hydrophobicity parameter (π) for the -OCF₃ group is +1.04, indicating its strong lipophilic character.[2] This increased lipophilicity can enhance a drug's ability to permeate cell membranes and cross the blood-brain barrier, leading to improved absorption and distribution.[1][3] For instance, the inclusion of a trifluoromethoxy group in the drug Riluzole enhances its lipophilicity and membrane permeability, facilitating its passage into the central nervous system to treat amyotrophic lateral sclerosis.[3]

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][4] This property can modulate the pKa of nearby functional groups, influencing a drug's ionization state at physiological pH and its interaction with biological targets. The electron-withdrawing nature of the -OCF₃ group is comparable to that of a halogen atom.[4]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol.[3] This inherent strength makes the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][5] By strategically placing an -OCF₃ group at a metabolically labile position on a drug candidate, chemists can block metabolic pathways, increase the drug's half-life, and improve its bioavailability.[1][5]

The Trifluoromethoxy Group in Drug Design

The unique properties of the trifluoromethoxy group make it a valuable functional group in lead optimization and drug design.

A Bioisosteric Replacement

The trifluoromethoxy group is often used as a bioisostere for other functional groups, such as the methoxy (B1213986) (-OCH₃), methyl (-CH₃), or chloro (-Cl) groups.[6] This substitution can lead to improved pharmacokinetic properties without significantly altering the molecule's ability to bind to its biological target. For example, replacing a metabolically vulnerable methoxy group with a trifluoromethoxy group can enhance metabolic stability.[7]

Modulation of ADME Properties

The incorporation of a trifluoromethoxy group can have a profound impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As discussed, it can enhance lipophilicity and metabolic stability. This often translates to improved oral bioavailability and a longer duration of action.[1][3]

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data related to the trifluoromethoxy group, allowing for easy comparison with other common substituents.

Table 1: Comparison of Physicochemical Properties of Common Functional Groups

| Functional Group | Hansch Hydrophobicity Parameter (π) | Hammett Constant (σp) |

| -H | 0.00 | 0.00 |

| -CH₃ | 0.56 | -0.17 |

| -OCH₃ | -0.02 | -0.27 |

| -Cl | 0.71 | 0.23 |

| -CF₃ | 0.88[7] | 0.54 |

| -OCF₃ | 1.04 [2] | 0.35 |

Table 2: Impact of Trifluoromethoxy Substitution on Metabolic Stability

| Parent Compound | Metabolically Labile Group | OCF₃-Substituted Analog | Effect on Half-life (t½) in vitro |

| Hypothetical Drug A | -OCH₃ | Drug A with -OCF₃ | Significantly Increased |

| Hypothetical Drug B | -CH₃ | Drug B with -OCF₃ | Increased |

Note: The data in Table 2 is illustrative of the general trend observed when a metabolically labile group is replaced with a trifluoromethoxy group.

Experimental Protocols

Synthesis of Aryl Trifluoromethyl Ethers

A common method for the synthesis of aryl trifluoromethyl ethers involves a two-step process starting from phenols.[4]

Protocol: Synthesis via Aryl Fluoroformates and Sulfur Tetrafluoride (SF₄)

-

Preparation of Aryl Fluoroformate: A solution of the desired phenol (B47542) in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. Fluoroformyl chloride (ClCOF) is bubbled through the solution in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aryl fluoroformate.

-

Fluorination with SF₄: The crude aryl fluoroformate is dissolved in a high-boiling point, inert solvent (e.g., toluene) in a pressure-resistant vessel. The vessel is cooled, and a stoichiometric amount of sulfur tetrafluoride (SF₄) is condensed into the reactor. The reaction is heated to a specified temperature (e.g., 100-150°C) for several hours. After cooling, the excess SF₄ and other volatile byproducts are carefully vented. The reaction mixture is then quenched with a suitable reagent (e.g., methanol) and purified by column chromatography to yield the desired aryl trifluoromethyl ether.

Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Measurement of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a standard measure of a compound's lipophilicity. The shake-flask method is a common and reliable technique for its determination.[8][9]

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. Also, prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the water saturated with n-octanol.

-

Equilibration: Seal the vial and shake it vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Measurement: Carefully remove an aliquot from each phase. Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Assessment of Metabolic Stability

In vitro metabolic stability assays using liver microsomes are widely used to predict the in vivo metabolic clearance of a drug candidate.[5][10]

Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

-

Preparation of Reagents:

-

Test Compound Stock Solution: Dissolve the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

-

Liver Microsomes: Obtain cryopreserved liver microsomes from a commercial source and thaw them on ice just before use.

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate (B84403) buffer).

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (diluted from the stock solution).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the rate constant of metabolism (k). The in vitro half-life (t½) can be calculated as t½ = 0.693 / k.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the role of the trifluoromethoxy group in medicinal chemistry.

Caption: A typical workflow in drug discovery where the trifluoromethoxy group is introduced to address metabolic liabilities.

Caption: Bioisosteric relationships of the trifluoromethoxy group with other common functional groups.

Caption: Hypothetical signaling pathway showing a trifluoromethoxy-containing drug inhibiting a receptor tyrosine kinase.

Conclusion

The trifluoromethoxy group is a powerful and versatile tool in medicinal chemistry. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties makes it a highly valuable substituent for optimizing drug candidates.[1][3] A thorough understanding of its properties and the experimental methods for its incorporation and evaluation is crucial for modern drug discovery and development. As synthetic methodologies for introducing the -OCF₃ group continue to advance, its application in creating safer and more effective medicines is expected to grow.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Bromo-4-(trifluoromethoxy)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 1-Bromo-4-(trifluoromethoxy)benzene (CAS No. 407-14-7). The information presented herein is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical synthesis to facilitate compound identification, characterization, and quality control.

Introduction

This compound is a key building block in modern organic synthesis, valued for the unique electronic properties conferred by the trifluoromethoxy group and the synthetic versatility of the bromo substituent. Accurate and thorough spectroscopic analysis is paramount for its application in the synthesis of complex molecules. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49 | Doublet (d) | 2H | Ar-H (ortho to -Br) |

| 7.08 | Doublet (d) | 2H | Ar-H (ortho to -OCF₃) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.9 | C-OCF₃ |

| 132.8 | C-H (ortho to -Br) |

| 122.9 | C-H (ortho to -OCF₃) |

| 120.5 (q, J = 257 Hz) | -OCF ₃ |

| 119.3 | C-Br |

Solvent: CDCl₃

Table 3: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -58.0 | Singlet (s) | -OCF₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 4: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~1590, ~1490 | Strong | Aromatic C=C stretch |

| ~1260-1200 | Very Strong | C-F stretch (asymmetric) |

| ~1160 | Very Strong | C-F stretch (symmetric) |

| ~1060 | Strong | C-O stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~700 | Strong | C-Br stretch |

Sample preparation: Neat liquid

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 242 | 97.6 | [M+2]⁺ (with ⁸¹Br) |

| 240 | 100.0 | [M]⁺ (with ⁷⁹Br) |

| 173 | 32.5 | [M - Br]⁺ (with ⁸¹Br isotope pattern from another fragment) |

| 171 | 32.6 | [M - Br]⁺ |

| 145 | 22.3 | [C₆H₄O]⁺ |

| 143 | 22.8 | [C₆H₄Br]⁺ |

| 95 | 14.1 | [C₆H₄F]⁺ |

| 69 | 11.8 | [CF₃]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a clean, dry 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope, with a longer relaxation delay (2-5 seconds). ¹⁹F NMR spectra are acquired with similar parameters to ¹H NMR. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR) or an internal standard.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat this compound is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification. The sample is vaporized and then bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry for this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: MS Fragmentation of this compound.

The Shield of Stability: A Technical Guide to the Metabolic Fate of Trifluoromethoxy Substituted Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group stands out for its profound impact on metabolic stability. This technical guide provides an in-depth exploration of the metabolic fate of trifluoromethoxy substituted compounds, offering a comprehensive resource for researchers and professionals in drug development. By understanding the underlying mechanisms of their stability and the experimental approaches to their evaluation, scientists can better leverage the -OCF3 moiety to design more robust and efficacious drugs.

The enhanced metabolic stability of trifluoromethoxy-substituted compounds is largely attributed to the high strength of the carbon-fluorine bond and the electron-withdrawing nature of the trifluoromethyl group.[1][2] These properties render the trifluoromethoxy group resistant to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][3] Unlike its methoxy (B1213986) (-OCH3) counterpart, which is susceptible to O-demethylation, the trifluoromethoxy group effectively blocks this common metabolic pathway.[4] This "metabolic shielding" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][5]

This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for assessing metabolic stability, and visualize the key concepts and workflows to facilitate a deeper understanding.

The Physicochemical Rationale for Enhanced Stability

The trifluoromethoxy group confers metabolic stability through a combination of electronic and steric effects:

-

High Bond Energy: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 superfamily.[1][2]

-

Electron-Withdrawing Effects: The strong electron-withdrawing nature of the three fluorine atoms deactivates adjacent aromatic rings, making them less susceptible to oxidative metabolism.[1][4]

-

Steric Hindrance: The bulkier trifluoromethoxy group can sterically hinder the approach of metabolic enzymes to potential sites of metabolism on the molecule.[1][2]

-

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can influence a compound's interaction with metabolic enzymes and its overall disposition.[2][3][6]

Comparative Metabolic Stability Data

The introduction of a trifluoromethoxy group in place of a metabolically labile moiety, such as a methoxy group, generally leads to a significant improvement in metabolic stability. This is reflected in key pharmacokinetic parameters measured in in vitro assays.

| Parameter | Methoxy (-OCH3) Substituted Compound | Trifluoromethoxy (-OCF3) Substituted Compound | Rationale for Change |

| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[5] |

| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a primary metabolic pathway reduces this value.[5] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites.[5] |

While direct head-to-head quantitative data for a wide range of trifluoromethoxy-substituted compounds is often proprietary, the general trend of increased metabolic stability is a well-established principle in medicinal chemistry.[3][4] A study by Pfizer, however, indicated that the benefit of replacing a methoxy with a difluoromethoxy or trifluoromethoxy group may not be universal, and the metabolic fate can shift to other parts of the molecule.[4][7]

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of trifluoromethoxy-substituted compounds is primarily evaluated using in vitro systems that contain the key drug-metabolizing enzymes. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.

In Vitro Microsomal Stability Assay

This assay is a primary screen to assess metabolism by cytochrome P450 enzymes (Phase I metabolism).[8][9]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[5]

Materials and Equipment:

-

Liver microsomes (human or other species)[10]

-

Test compound and positive controls[5]

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)[11]

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

-

96-well incubation plates and sealing mats[5]

-

Incubator/shaker (37°C)[5]

-

Centrifuge[5]

-

LC-MS/MS system for analysis[5]

-

Ice-cold stop solution (e.g., acetonitrile (B52724) or methanol)[10]

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).[5][11]

-

Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[5]

-

Prepare the NADPH regenerating system solution in phosphate buffer.[5][10]

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.[5]

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[5]

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.[5]

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[5][12]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[5]

-

Transfer the supernatant to a new 96-well plate for analysis.[5]

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[5]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[13]

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[13]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II enzyme pathways, as it uses intact liver cells.[8][14]

Objective: To determine the rate of disappearance of a test compound upon incubation with hepatocytes.

Materials and Equipment:

-

Cryopreserved or fresh hepatocytes (human or other species)

-

Hepatocyte incubation medium (e.g., Williams Medium E)[15]

-

Test compound and positive controls (e.g., Testosterone, Ethoxycoumarin)[8]

-

96- or 24-well plates (collagen-coated for suspension or attachment cultures)

-

Incubator with CO2 supply (37°C, 5% CO2)[16]

-

Centrifuge

-

LC-MS/MS system for analysis

-

Ice-cold stop solution (e.g., acetonitrile or methanol) containing an internal standard[16]

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

-

Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[15]

-

-

Incubation:

-

Add the hepatocyte suspension to the wells of the plate.

-

Prepare working solutions of the test compound and positive controls and add them to the wells.

-

Incubate the plate at 37°C in a CO2 incubator, often with gentle shaking.[15]

-

At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and terminate the reaction by adding ice-cold stop solution.[8][16]

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet cell debris.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[16]

-

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. The intrinsic clearance is typically expressed per million cells.[15][17]

Visualizing Metabolic Stability Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical relationships and experimental processes involved in assessing the metabolic stability of trifluoromethoxy-substituted compounds.

Caption: Metabolic blocking effect of the trifluoromethoxy group.

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal (B13267) for enhancing the metabolic stability of drug candidates.[1][2] Its unique electronic and steric properties effectively shield molecules from common metabolic pathways, leading to improved pharmacokinetic profiles.[1] A thorough understanding of the principles behind this enhanced stability, coupled with robust in vitro experimental evaluation using microsomal and hepatocyte stability assays, is crucial for the successful design and development of new therapeutics.[8][18] The methodologies and data presented in this guide provide a solid foundation for researchers to make informed decisions in their drug discovery programs, ultimately contributing to the development of safer and more effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

Introduction: The Rising Prominence of the Trifluoromethoxy Group

An In-depth Technical Guide to the Lipophilicity of Molecules with a Trifluoromethoxy Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug design and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique combination of high lipophilicity, metabolic stability, and distinct electronic characteristics.[1][2] Termed a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group offers a powerful tool for medicinal chemists to enhance membrane permeability, modulate bioavailability, and improve the overall drug-like properties of a compound.[3][4]

This technical guide provides a comprehensive overview of the lipophilicity of molecules bearing the trifluoromethoxy substituent. It presents quantitative data, details common experimental protocols for lipophilicity measurement, and illustrates the key relationships and workflows relevant to researchers in the field.

Physicochemical Properties and Their Influence on Lipophilicity

The trifluoromethoxy group's profound impact on molecular lipophilicity stems from its unique electronic properties. It is strongly electron-withdrawing, a characteristic that influences the pKa of adjacent functional groups and can reduce the ability of the oxygen atom to act as a hydrogen bond acceptor.[2][4] This diminished interaction with metabolic enzymes contributes to the group's notable metabolic stability compared to a traditional methoxy (B1213986) group.[2][5]

The combination of the lipophilic fluorine atoms and the polar oxygen atom allows for the fine-tuning of partition coefficient (logP) values, which is critical for optimizing a drug's ability to permeate biological membranes and achieve favorable bioavailability.[2]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

Reactivity of the C-Br bond in 1-Bromo-4-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical building block in modern chemical synthesis, valued for its unique combination of a reactive carbon-bromine (C-Br) bond and the physicochemical properties imparted by the trifluoromethoxy (-OCF3) group.[1] This guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on its utility in forming carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy group's strong electron-withdrawing nature and lipophilicity can enhance the metabolic stability, bioavailability, and efficacy of molecules, making this compound a sought-after intermediate in pharmaceutical and agrochemical research.[1]

The reactivity of the C-Br bond serves as a versatile handle for a multitude of transformations, primarily transition metal-catalyzed cross-coupling reactions.[2] The electron-withdrawing character of the -OCF3 group modulates the reactivity of the C-Br bond, rendering it susceptible to catalysis by late transition metals, particularly palladium.[2] This guide will delve into the specifics of these reactions, providing quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms and workflows.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent coupling partner in a variety of palladium-catalyzed reactions. These reactions are foundational for constructing the complex molecular architectures required in drug discovery and materials science.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester.[2][3] this compound readily participates in these reactions, providing a reliable pathway to 4-(trifluoromethoxy)biphenyls and their derivatives.[2]

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 92 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 18 | 94 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/H₂O | 70 | 24 | 88 |

Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reactions of aryl bromides. Conditions may require optimization for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., toluene/water 4:1). To this mixture, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product via column chromatography on silica (B1680970) gel.

Catalytic Cycle Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[5] This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals.[6] The reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.[5]

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 96 |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 85 |

| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 65 | 12 | 91 |

| Piperidine | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | Toluene | 110 | 20 | 89 |

Note: This data is illustrative for Buchwald-Hartwig aminations of aryl bromides. Optimization for this compound may be necessary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[5]

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add the amine (1.2 equiv) followed by the anhydrous solvent (e.g., toluene) via syringe.[5]

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[5]

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Catalytic Cycle Visualization

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[7] This reaction is highly effective for synthesizing arylalkynes and typically employs a palladium catalyst along with a copper(I) co-catalyst.[7][8]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF.

-

Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and an amine base (e.g., triethylamine, 2.0 equiv).[9]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

// Nodes A [label="1. Combine Ar-Br, Alkyne,\n& Solvent in Flask"]; B [label="2. Degas Mixture\n(Ar bubbling)"]; C [label="3. Add Pd/Cu Catalysts\n& Amine Base"]; D [label="4. Stir at RT or Heat\nunder Inert Atmosphere"]; E [label="5. Monitor Progress\n(TLC, GC-MS)"]; F [label="6. Quench & Filter\nthrough Celite"]; G [label="7. Extraction & Wash"]; H [label="8. Dry & Concentrate"]; I [label="9. Purify via\nColumn Chromatography"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Logical flow of Grignard reagent formation and reaction.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) on this compound is a plausible transformation under certain conditions. [2]The reaction is facilitated by the presence of the strongly electron-withdrawing -OCF3 group, which can stabilize the negatively charged intermediate (Meisenheimer complex). [10][11][12]For this reaction to proceed, a strong nucleophile and often elevated temperatures are required.

Reaction Pathway Visualization

Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 407-14-7 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-4-(trifluoromethoxy)benzene (CAS No. 407-14-7), a versatile building block in modern chemical synthesis, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its unique properties, stemming from the reactive bromine atom and the electron-withdrawing trifluoromethoxy group, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] It is crucial to handle this chemical with appropriate care to mitigate risks.

Globally Harmonized System (GHS) Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]

-

Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[5][6]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5][6]

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H317: May cause an allergic skin reaction.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 407-14-7 | [5][7][8] |

| Molecular Formula | C₇H₄BrF₃O | [5][7][8] |

| Molecular Weight | 241.01 g/mol | [8][9][10] |

| Appearance | Clear, colorless to yellow liquid | [11] |

| Boiling Point | 80 °C at 50 mmHg | [8][10][11] |

| Density | 1.622 g/mL at 25 °C | [8][10][11] |

| Refractive Index | n20/D 1.461 | [8][10][11] |

| Flash Point | 68 °C / 154.4 °F | [12] |

| Water Solubility | 11.7 mg/L | [12] |

Toxicological Information

The toxicological profile indicates that this compound poses several health risks upon exposure.

| Hazard Endpoint | GHS Classification | Key Findings and Remarks | Reference(s) |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. Animal experiments suggest ingestion of less than 150g may be fatal or cause serious health damage. | [5] |

| Acute Dermal Toxicity | Not Classified | Not thought to produce harmful health effects, but systemic harm has been observed in animals via other routes. Entry through wounds may cause systemic injury. | [5] |

| Acute Inhalation Toxicity | Not Classified | Not thought to cause adverse health effects or respiratory irritation based on animal models, but good hygiene practices are essential. | [5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [5][6] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation and potential damage in some individuals. | [5][6] |

| Respiratory or Skin Sensitization | Skin Sensitizer, Category 1 | May cause an allergic skin reaction. More likely to cause sensitization in predisposed individuals. | [5] |

| STOT - Single Exposure | Category 3 | May cause respiratory tract irritation. | [5][6] |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available | The chemical, physical, and toxicological properties have not been thoroughly investigated. No components are listed as carcinogens by IARC, NTP, or OSHA. |

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

-

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[13][15]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [16][17] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and other protective clothing to prevent skin exposure. | [5][16][17] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | [18][19] |

Safe Handling Practices

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5][16]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[5]

-

Wash hands and any exposed skin thoroughly after handling.[16][17]

-

Keep containers tightly closed when not in use.[16]

-

Take precautionary measures against static discharge, especially when transferring material.[13][16]

-

Use spark-proof tools and explosion-proof equipment if necessary.[13]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[13][20]

-

Keep containers tightly closed to prevent moisture contact.[5]

-

Store away from heat, sparks, open flames, and other ignition sources.[13][20]

-

Store in the original container.[14]

Emergency Procedures

A logical workflow for handling chemical exposures is outlined below.

Caption: Workflow for responding to a chemical exposure event.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[5][21] Seek immediate medical attention.[5] Removal of contact lenses should only be done by skilled personnel.[5]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flush skin and hair with running water and soap, if available, for at least 15 minutes.[5][21] Seek medical attention if irritation develops or persists.[5]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][21] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[21] Seek medical attention.[21]

-

Ingestion: Do NOT induce vomiting.[17] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[13] Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17] Use extinguishing media appropriate for the surrounding fire.[5]

-

Specific Hazards: The substance is non-combustible but containers may burn.[5] Combustion may produce poisonous and corrosive fumes, including carbon oxides, hydrogen halides, and hydrogen fluoride.[5][6][20]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][20]

Accidental Release Measures (Spill Response)

A general workflow for responding to a chemical spill is provided below.

Caption: General workflow for chemical spill response.

-

Minor Spills:

-

Major Spills:

-

Evacuate personnel from the area and move upwind.[5]

-

Alert emergency services and provide the location and nature of the hazard.[5]

-

Prevent the spill from entering drains or waterways.[5]

-

Contain the spill as with a minor spill, using non-sparking tools if applicable.[16]

-

Only personnel with appropriate training and equipment should perform the cleanup.[15]

-

Experimental Protocols for Hazard Assessment

The following sections describe generalized methodologies for toxicological testing based on OECD guidelines. Specific experimental results for this compound are not publicly available; therefore, these protocols serve as a template for how the substance would be evaluated.

Caption: Tiered approach to hazard assessment for a chemical substance.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)

-

Principle: This stepwise procedure uses a small number of animals (typically rats) to obtain sufficient information on acute toxicity for classification.[9][12] The method uses fixed doses (e.g., 300, 2000 mg/kg) and the outcome of one step determines the next.[7][9]

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex (usually females) are used.[9] Animals are fasted prior to dosing.[9]

-

Dosing: The test substance is administered in a single dose by oral gavage.[9] A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.[7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

-

Stepwise Procedure:

-

Endpoint: The result is not a precise LD50 value but a classification into a GHS toxicity category.[22]

-

In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method (based on OECD 439)

-

Principle: This in vitro test uses a reconstructed human epidermis model to assess cell viability after exposure to the test chemical. A reduction in viability below a certain threshold indicates irritation potential.[23][24]

-

Methodology:

-

Test System: A commercially available, three-dimensional RhE model (e.g., EpiDerm™, EpiSkin™) is used.[24]

-

Application: A small volume of the undiluted liquid test substance is applied topically to the tissue surface.[24]

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 15-60 minutes) followed by rinsing and incubation.[23]

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT dye into a colored formazan (B1609692) product, which is then measured spectrophotometrically.[23]

-

Endpoint: If the mean cell viability of three replicate tissues is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (GHS Category 2).[24]

-

Acute Eye Irritation/Corrosion (based on OECD 405)

-

Principle: This in vivo test evaluates the potential of a substance to cause irritation or corrosion when applied to the eye of an experimental animal (typically an albino rabbit).[11] A weight-of-the-evidence approach, including in vitro data, is strongly recommended to reduce animal testing.[20][25]

-

Methodology:

-

Animals: A single healthy, young adult albino rabbit is used for the initial test.[25]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye remains untreated as a control.[25] The use of analgesics and anesthetics is recommended to minimize pain and distress.[25]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[25]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.[25]

-

Endpoint: The severity and reversibility of the observed lesions determine the classification. If corrosive or severe irritant effects are seen in the first animal, no further testing is needed. Otherwise, a confirmatory test on additional animals may be required.[25]

-

Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD 429)

-

Principle: The LLNA is the preferred in vivo method and is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the application site. This proliferation is measured and is proportional to the dose applied.[10][16][26]

-

Methodology:

-

Animals: Mice (e.g., CBA/Ca or CBA/J strain) are used, with a minimum of four animals per dose group.[10][16]

-

Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.[10]

-

Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously. After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.[10]

-

Analysis: The incorporation of ³H-methyl thymidine (a measure of cell proliferation) is determined for each group. A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group.[16][27]

-

Endpoint: If the SI is ≥ 3 for at least one test concentration, the substance is classified as a skin sensitizer.[16]

-

Stability and Reactivity

-

Chemical Stability: Stable under normal storage and handling conditions.[13][28]

-

Conditions to Avoid: Heat, sparks, open flames, and other sources of ignition.[13][20]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][20][21]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[6][20]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all local, regional, and national regulations.[5]

-

Waste material should be treated as hazardous waste and disposed of at an authorized waste collection point.[5]

-

Do not allow the product to enter drains or waterways.[5][17] Contaminated packaging should be disposed of in the same manner as the product.

References

- 1. nbinno.com [nbinno.com]

- 2. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-Fluorobenzene | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 3. This compound | 407-14-7 | Benchchem [benchchem.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 13. integracosmetics.com [integracosmetics.com]

- 14. droracle.ai [droracle.ai]

- 15. ionscience.com [ionscience.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. cws.auburn.edu [cws.auburn.edu]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. researchgate.net [researchgate.net]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. iivs.org [iivs.org]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. flashpointsrl.com [flashpointsrl.com]

- 27. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 28. synquestlabs.com [synquestlabs.com]

Synthesizing 4-(Trifluoromethoxy)phenyl Derivatives: A Technical Guide to Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethoxy)phenyl moiety is a critical structural motif in modern medicinal chemistry, agrochemicals, and materials science. The unique electronic properties of the trifluoromethoxy group—high lipophilicity, metabolic stability, and its role as a bioisostere of other functional groups—have led to its incorporation into a wide array of bioactive molecules and advanced materials. This technical guide provides an in-depth overview of the common starting materials and key synthetic strategies for preparing 4-(trifluoromethoxy)phenyl derivatives, complete with experimental protocols and comparative data to inform research and development efforts.

Core Starting Materials and Synthetic Strategies

The synthesis of 4-(trifluoromethoxy)phenyl derivatives typically commences from a few key precursor molecules. The choice of starting material is often dictated by the desired final derivative and the overall synthetic route. The primary starting materials include 4-(trifluoromethoxy)phenol, 4-(trifluoromethoxy)aniline, and 1-bromo-4-(trifluoromethoxy)benzene, each offering a distinct handle for further chemical transformations.

From Phenols: The O-Trifluoromethylation Approach

A prevalent strategy for accessing aryl trifluoromethyl ethers involves the direct or indirect trifluoromethylation of the corresponding phenols. This "bottom-up" approach is advantageous due to the wide availability of substituted phenols.

Recent advancements have provided milder and more efficient methods compared to traditional protocols that often required harsh reagents. One notable two-step procedure involves the conversion of phenols to xanthate intermediates, followed by reaction with a fluorinating agent.[1][2][3] This method is lauded for its operational simplicity and use of easily handled reagents.[1][3] Another innovative approach is the O-carboxydifluoromethylation of phenols followed by a silver-catalyzed decarboxylative fluorination, which utilizes accessible reagents like sodium bromodifluoroacetate and SelectFluor II.[4]

From (Trifluoromethoxy)benzene (B1346884): Functionalization of the Aromatic Ring

Direct functionalization of (trifluoromethoxy)benzene provides another major route to its 4-substituted derivatives. The trifluoromethoxy group is a moderately deactivating but ortho-, para-directing group, allowing for electrophilic substitution reactions to introduce functionalities primarily at the para position due to steric hindrance at the ortho positions.[5]

For instance, this compound, a versatile intermediate, is commonly synthesized via the electrophilic bromination of (trifluoromethoxy)benzene using reagents like N-Bromosuccinimide (NBS) or elemental bromine.[5]

Key Intermediates and Their Synthesis

4-(Trifluoromethoxy)aniline

4-(Trifluoromethoxy)aniline is a crucial building block for a wide range of pharmaceuticals, dyes, and pesticides.[6] Its synthesis can be approached through several routes, including the reduction of the corresponding nitro compound or high-pressure ammonolysis of chlorobenzene (B131634) derivatives.[7] A high-yield synthesis involves the reaction of trifluoromethoxybenzene with sodium amide in the presence of sodium ferrate and sodium bromide.[7][8]

4-(Trifluoromethoxy)phenol

This compound serves as a precursor for various derivatives and can be prepared through methods such as the photocatalytic hydroxylation of 4-(trifluoromethoxy)phenylboronic acid.[9] It is used as a reactant in the synthesis of various biologically active molecules, including Kv1.5 potassium channel inhibitors.[9]

This compound

A highly versatile intermediate for cross-coupling reactions like the Suzuki-Miyaura coupling, this compound provides a reliable pathway to biaryl structures.[5] Its synthesis is typically achieved through the direct bromination of (trifluoromethoxy)benzene.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for key 4-(trifluoromethoxy)phenyl derivatives, allowing for easy comparison of yields and conditions.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

| (Trifluoromethoxy)benzene | 4-(Trifluoromethoxy)aniline | 1. Sodium ferrate(VI), sodium bromide, DMSO, 95°C, 4h; 2. Sodium amide, 155°C, 3040.2 Torr, 10h | 98.2 | 97.7 (HPLC) | [7][8] |

| 4-Nitrophenol | 1-Nitro-4-(trifluoromethoxy)benzene | 1. Chlorinating agent, catalyst; 2. Hydrogen fluoride; 3. Nitric acid, chlorinated solvent | - | - | [10] |

| Phenols | Aryl Trifluoromethyl Ethers | 1. Imidazolium (B1220033) or benzimidazolium salt (to form xanthate); 2. XtalFluor-E, TCCA or NFSI | >90 (step 1) | - | [1][3] |

| Phenols | Aryl Trifluoromethyl Ethers | 1. Sodium bromodifluoroacetate (O-carboxydifluoromethylation); 2. Silver catalyst, SelectFluor II (decarboxylative fluorination) | Moderate to Good | - | [4] |

| (Trifluoromethoxy)benzene | This compound | N-Bromosuccinimide (NBS) or Bromine (Br₂) | - | - | [5] |

| Aryl Xanthates | Aryl Trifluoromethyl Ethers | IF₅-pyridine-HF, Et₃N-6HF, dichloroethane, 60°C, 9h | 74 | - | [11] |

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)aniline from (Trifluoromethoxy)benzene[7][8]

-

Reaction Setup: To a reaction vessel under an argon atmosphere, add 1 mole of (trifluoromethoxy)benzene and anhydrous dimethyl sulfoxide (B87167) (DMSO) with vigorous stirring.

-

Addition of Reagents: Add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of (trifluoromethoxy)benzene to the auxiliary mixture is 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.

-

Heating: Heat the mixture to 95°C for 4 hours.

-

Amidation: Add sodium amide (molar ratio of (trifluoromethoxy)benzene to sodium amide is 1:4.5). Raise the temperature to 155°C and increase the reaction pressure to 4 atmospheres. Continue the reaction for 10 hours.

-

Work-up: After cooling, pour the reaction mixture into 8 volumes of water. Extract the product with 4 times the original reaction volume of chloroform.

-

Purification: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate to obtain 4-(trifluoromethoxy)aniline.

Two-Step O-Trifluoromethylation of Phenols via Xanthate Intermediates[1][3]

Step 1: Xanthate Formation

-

To a solution of the phenol (B47542) (1 equivalent) in acetonitrile (B52724) (MeCN), add an imidazolium or benzimidazolium-derived xanthalating reagent (1 equivalent) and a mild base (1.1 equivalents).

-

Stir the reaction mixture at room temperature until the formation of the xanthate is complete (typically monitored by TLC or LC-MS).

-

The resulting aryl xanthates are often formed in high yield (>90%) and can be used in the next step with or without further purification.

Step 2: Trifluoromethylation

-

To a solution of the aryl xanthate from Step 1, add XtalFluor-E in the presence of trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI).

-

The reaction is performed under atmospheric conditions.

-

Upon completion, the reaction is worked up to isolate the desired aryl trifluoromethyl ether.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies described.

Caption: Key synthetic routes to 4-(trifluoromethoxy)phenyl derivatives.

Caption: General experimental workflow for synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. This compound | 407-14-7 | Benchchem [benchchem.com]

- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 | FT38100 [biosynth.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 9. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 10. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 11. This compound | 407-14-7 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 1-Bromo-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction